molecular formula C26H33FNO5.Na B194476 辛伐他汀钠 CAS No. 143201-11-0

辛伐他汀钠

货号 B194476
CAS 编号: 143201-11-0
分子量: 458.56 22.99
InChI 键: GPUADMRJQVPIAS-QCVDVZFFSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerivastatin sodium is a synthetic, enantiomerically pure, pyridine derivative that effectively reduces serum cholesterol levels . It belongs to the statin class of lipid-lowering agents and helps in decreasing MAP kinase activation, blocking AP-1 (activator protein-1) and NF-kB (nuclear factor-kB) binding activity, inhibiting inflammatory responses, and ameliorating renal damage .


Synthesis Analysis

Cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . As a sodium salt, cerivastatin is present in the active, open ring form .


Molecular Structure Analysis

The molecular formula of Cerivastatin sodium is C26H33FNNaO5 . The molecular weight is 481.5 g/mol . The IUPAC name is sodium; (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate .


Chemical Reactions Analysis

Cerivastatin exhibits similar lipophilicity to most of the other statins (e.g., atorvastatin, fluvastatin, and simvastatin) in the open-ring form, in contrast to the more hydrophilic pravastatin .


Physical And Chemical Properties Analysis

Cerivastatin sodium is a solid substance . It is soluble in water up to 100 mg/mL when ultrasonic and warming and heat to 60°C . It should be stored at -20°C, protected from light, and sealed .

科学研究应用

Summary of the Application

Cerivastatin sodium is a competitive HMG-CoA reductase inhibitor effective in lowering LDL cholesterol and triglycerides . It is used to treat primary hypercholesterolemia and mixed dyslipidemia .

Methods of Application or Experimental Procedures

Cerivastatin sodium is most often administered orally, on a daily basis . After administration, the bioavailability and the general circulation of the drug is fairly low due to the first-pass metabolism in the liver and clearance by the digestive system .

Results or Outcomes

Cerivastatin sodium can reduce the endogenous synthesis of cholesterol and prevent the onset and development of atherosclerosis . It is therefore used as an effective treatment against primary hypercholesterolemia .

2. Therapy of Uveal Melanoma

Summary of the Application

Cerivastatin sodium has been found to synergize with Trametinib and enhance its efficacy in the therapy of Uveal Melanoma .

Methods of Application or Experimental Procedures

In this study, drugs that affect the YAP/TAZ pathway, including cerivastatin, were used in combination with the MEK-inhibitor trametinib . The effects of their combinations in terms of proliferation were monitored .

Results or Outcomes

Synergistic concentrations of trametinib and cerivastatin induced a massive arrest of proliferation and cell cycle and enhanced apoptosis, particularly in the monosomic, BAP1 -mutated UPMM3 cell line .

3. Cell Signaling Studies

Summary of the Application

Cerivastatin sodium salt hydrate may be used in cell signaling studies . It is often used as a supplement in cell culture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific cell signaling pathway being studied. Generally, the cerivastatin sodium salt hydrate is added to the cell culture medium at a specific concentration, and the effects on cell signaling are observed .

4. Development of Novel Drug Delivery Systems

Summary of the Application

Extensive pharmaceutical research in understanding the causes of low oral bioavailability of statin drugs like Cerivastatin sodium has led to the development of novel technologies to address these challenges .

Methods of Application or Experimental Procedures

These technologies vary from conventional dosage forms to nanoparticulate drug-delivery systems, and have the potential to cause improvements in bioavailability and consequently therapeutic efficacy .

Results or Outcomes

The development of these novel drug delivery systems has the potential to improve the therapeutic efficacy of Cerivastatin sodium by improving its bioavailability .

5. Statins Therapy

Summary of the Application

Statins therapy is a review on conventional and novel formulation approaches . Cerivastatin sodium, a novel statin, is a synthetic, enantiomerically pure pyridine derivative that effectively reduces serum cholesterol levels at microgram doses .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific therapy being studied. Generally, the cerivastatin sodium is administered orally, on a daily basis .

6. Metastatic Uveal Melanoma (MUM) Therapy

Summary of the Application

Metastatic uveal melanoma (MUM) is a highly aggressive, therapy-resistant disease . Cerivastatin sodium has been found to synergize with Trametinib and enhance its efficacy in the therapy of Uveal Melanoma .

Methods of Application or Experimental Procedures

In this study, drugs that affect the YAP/TAZ pathway, including cerivastatin, were used in combination with the MEK-inhibitor trametinib . The effects of their combinations in terms of proliferation were monitored .

Results or Outcomes

Synergistic concentrations of trametinib and cerivastatin induced a massive arrest of proliferation and cell cycle and enhanced apoptosis, particularly in the monosomic, BAP1 -mutated UPMM3 cell line .

安全和危害

Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUADMRJQVPIAS-QCVDVZFFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FNNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046488
Record name Cerivastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerivastatin sodium

CAS RN

143201-11-0
Record name Cerivastatin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143201110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerivastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q18G1060S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerivastatin sodium
Reactant of Route 2
Cerivastatin sodium
Reactant of Route 3
Cerivastatin sodium
Reactant of Route 4
Cerivastatin sodium
Reactant of Route 5
Cerivastatin sodium
Reactant of Route 6
Cerivastatin sodium

Citations

For This Compound
432
Citations
H Bischoff, R Angerbauer, M Boberg, D Petzinna… - Atherosclerosis, 1998 - Elsevier
… The K i -value for cerivastatin sodium was 1.3×10 −9 M in comparison to 150×… cerivastatin sodium was also reflected in its high activity in vivo. In acute in vivo studies cerivastatin sodium …
Number of citations: 30 www.sciencedirect.com
M Shiomi, T Ito - British journal of pharmacology, 1999 - Wiley Online Library
… The aim of this study was to examine whether cerivastatin sodium, a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, affects the lesional composition of …
Number of citations: 82 bpspubs.onlinelibrary.wiley.com
Y Yasunobu, K Hayashi, T Shingu, K Nomura… - … drugs and therapy, 1997 - Springer
The effects of cerivastatin sodium (BAY w 6228), a new type of inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, on plasma cholesterol concentrations and the …
Number of citations: 17 link.springer.com
J Sasaki, K Arakawa, K Yamamoto, S Kobori… - Clinical …, 1998 - Elsevier
… We concluded that the higher dose of cerivastatin sodium was … and tolerability of cerivastatin sodium 0.15 and 0.3 mg/d … that the initial dose of cerivastatin sodium should be 0.15 rngId.9 …
Number of citations: 11 www.sciencedirect.com
S Tazuma, G Yamashita, H Ochi, H Miura, T Kajihara… - Clinical …, 1998 - Elsevier
… on bile lipid composition, the present study sought to determine whether cerivastatin sodium affects bile lithogenicity and, if so, whether the effect differs according to the type of …
Number of citations: 10 www.sciencedirect.com
SA Özkan, Y Özkan, HY Aboul-Enein - Journal of liquid …, 2002 - Taylor & Francis
A novel, rapid, sensitive, accurate, and simple isocratic HPLC assay was developed to determine cerivastatin in pharmaceutical dosage forms and human serum. The proposed method …
Number of citations: 11 www.tandfonline.com
H Bischoff, R Angerbauer, J Bender, E Bischoff… - Atherosclerosis, 1997 - Elsevier
The pyridine derivative cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. As a sodium salt cerivastatin …
Number of citations: 134 www.sciencedirect.com
C STARR - Patient Care, 1999 - go.gale.com
Cerivastatin sodium (Baycol) has a new recommended dosage of 0.4 mg once daily in the evening (versus 0.3 mg/d), with or without food, for patients with primary hypercholesterolemia …
Number of citations: 0 go.gale.com
W Mück - Clinical pharmacokinetics, 2000 - Springer
… Plasma concentration (C p ) versus time profiles of cerivastatin on days 1 and 7 during administration of once daily evening doses of cerivastatin sodium 0.1, 0.2 and 0.4mg to healthy …
Number of citations: 149 link.springer.com
河野浩一, 松木孝道 - Rinsho yakuri/Japanese Journal of Clinical …, 1997 - jstage.jst.go.jp
Objectives Cerivastatin sodium is a novel HMG-CoA reductase inhibitor, which was developed by Bayer AG in Germany. In Japan, it was codeveloped by Bayer Yakuhin, Ltd. and …
Number of citations: 2 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。